(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Digitonin can be synthesized by dissolving 6 grams of commercial digitonin in 150 milliliters of absolute ethanol at 75°C. The solution is then chilled at 0°C for 20 minutes to precipitate digitonin, which is separated by centrifugation at 4°C. This procedure is repeated twice, resulting in approximately 60% recovery after vacuum drying .
Industrial Production Methods: Industrial production of digitonin typically involves extraction from the seeds of Digitalis purpurea. The seeds are processed to isolate digitonin, which is then purified through various chemical processes to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Digitonin undergoes several types of chemical reactions, including complexation with cholesterol, leading to the formation of water-insoluble digitonides . This interaction is crucial for its role in permeabilizing cell membranes and solubilizing membrane proteins .
Common Reagents and Conditions:
Complexation with Cholesterol: Digitonin forms a 1:1 complex with cholesterol under physiological conditions, leading to the formation of digitonides.
Membrane Permeabilization: Digitonin causes the formation of pores in biological membranes, allowing non-permeable substrates or proteins to cross the membrane.
Major Products Formed:
Digitonides: Complexes formed with cholesterol.
Permeabilized Membranes: Resulting from the interaction of digitonin with cell membranes.
Scientific Research Applications
Digitonin has a wide range of applications in scientific research, including:
Biochemistry: Used as a detergent to solubilize membrane proteins and precipitate cholesterol.
Cell Biology: Employed to permeabilize cell membranes, allowing for the study of intracellular processes.
Industry: Applied in the production of various biochemical reagents and in the purification of proteins.
Mechanism of Action
Digitonin exerts its effects by forming complexes with cholesterol in cell membranes, leading to the disintegration of the membrane structure and the formation of pores . This permeabilization allows for the release of intracellular components and the solubilization of membrane-bound proteins . The molecular targets of digitonin include cholesterol and other membrane lipids, which are essential components of eukaryotic cell membranes .
Comparison with Similar Compounds
Glyco-diosgenin (GDN): A synthetic alternative to digitonin with lower critical micelle concentration and better water solubility.
Triton X-100: A harsher non-ionic detergent that permeabilizes both plasma and organelle membranes.
Uniqueness of Digitonin: Digitonin is unique due to its high affinity for cholesterol and its ability to selectively permeabilize cholesterol-rich membranes while leaving low-cholesterol membranes intact . This selective permeabilization makes digitonin a valuable tool for studying membrane dynamics and protein interactions in a controlled manner .
Properties
Molecular Formula |
C56H92O29 |
---|---|
Molecular Weight |
1229.3 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3/t19-,20+,21+,22-,23+,24-,25-,26-,27-,28-,29-,30-,31+,32-,33+,34-,35+,36?,37+,38+,39-,40-,41-,42-,43-,44+,45-,46+,47+,48-,49+,50-,51+,52+,53+,54-,55+,56-/m1/s1 |
InChI Key |
UVYVLBIGDKGWPX-YCCXZQINSA-N |
SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H](C([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 |
melting_point |
446 to 464 °F (Decomposes) (NTP, 1992) |
physical_description |
Crystals or white powder. (NTP, 1992) Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
solubility |
Forms soapy suspension (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.